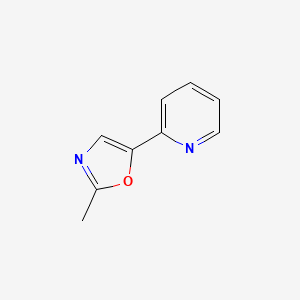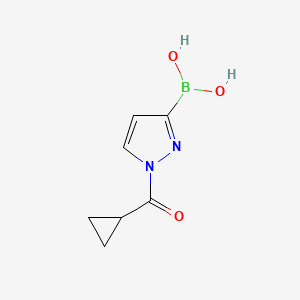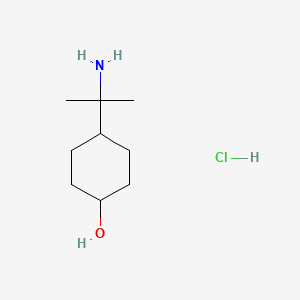
4-Chloro-3-(dichloromethyl)phenyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(dichloromethyl)phenyl Acetate is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is also known by other names such as 3-(Dichloromethyl)phenyl Acetate and Roxatidine Amine Impurity 9 . This compound is used in various scientific research applications and has significant importance in the field of chemistry.
Preparation Methods
The synthesis of 4-Chloro-3-(dichloromethyl)phenyl Acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-(dichloromethyl)phenol with acetic anhydride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-(dichloromethyl)phenyl Acetate undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-3-(dichloromethyl)phenyl Acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-3-(dichloromethyl)phenyl Acetate can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: This compound is a potent stimulant and acts as a serotonin-norepinephrine-dopamine reuptake inhibitor.
3-(Dichloromethyl)phenyl Acetate: This is a closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C9H7Cl3O2 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
[4-chloro-3-(dichloromethyl)phenyl] acetate |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(13)14-6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,1H3 |
InChI Key |
IHANLOOXYYNFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)

![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)



![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)

![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
